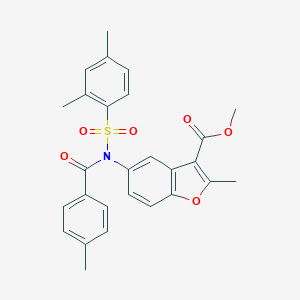

methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate

Description

Methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a benzofuran-derived compound characterized by a multifunctional aromatic framework. The structure includes a benzofuran core substituted with a methyl ester at position 3, a methyl group at position 2, and a sulfonamide-linked 4-methylbenzamido group at position 3. The sulfonyl moiety is further substituted with 2,4-dimethylphenyl groups, contributing to its steric and electronic complexity.

Properties

IUPAC Name |

methyl 5-[(2,4-dimethylphenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6S/c1-16-6-9-20(10-7-16)26(29)28(35(31,32)24-13-8-17(2)14-18(24)3)21-11-12-23-22(15-21)25(19(4)34-23)27(30)33-5/h6-15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZVPQPEPFDXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=C(C=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride reagent in the presence of a base such as pyridine.

Amidation Reaction: The amide bond is formed by reacting the sulfonylated benzofuran with 4-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of oxidized benzofuran derivatives.

Reduction: Formation of reduced amide or ester derivatives.

Substitution: Formation of substituted benzofuran derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties

Research has indicated that compounds similar to methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate exhibit significant potential as antidepressants. For instance, analogs have been studied for their ability to interact with serotonin receptors (5-HT receptors), which are crucial in the treatment of major depressive disorder. These compounds demonstrate multimodal action by affecting multiple serotonin pathways, showing promise in enhancing serotonin levels and modulating receptor activity, thus potentially leading to improved therapeutic outcomes for depression treatment .

1.2 Anti-Cancer Activity

There is emerging evidence that sulfonamide derivatives, including those related to this compound, exhibit anticancer properties. These compounds may inhibit tumor growth by interfering with specific cellular pathways involved in cancer cell proliferation and survival. Studies have shown that such compounds can induce apoptosis in cancer cells and may also enhance the efficacy of existing chemotherapeutic agents .

Pharmacological Research

2.1 Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology, particularly concerning its interaction with neurotransmitter systems. Research indicates that modifications in the benzofuran and sulfonamide moieties can lead to enhanced binding affinities for various neurotransmitter receptors, which could be beneficial in developing treatments for neurological disorders such as anxiety and schizophrenia .

2.2 Enzyme Inhibition

This compound may also serve as an enzyme inhibitor. Compounds with similar structures have shown effectiveness in inhibiting enzymes involved in inflammatory processes, suggesting a potential role in treating inflammatory diseases and conditions characterized by excessive inflammation .

Material Science

3.1 Polymer Chemistry

In material science, the compound's unique chemical structure allows it to be explored as a building block for advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

3.2 Nanotechnology Applications

Recent studies have investigated the use of this compound in nanotechnology. Its functional groups can facilitate the attachment of nanoparticles for targeted drug delivery systems, improving the efficacy of therapeutic agents while minimizing side effects .

Mechanism of Action

The mechanism of action of methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with other benzofuran sulfonamides and esters. Key analogues include:

Key Observations :

Physicochemical Properties

The higher LogP of the target compound compared to its non-sulfonylated analogue suggests improved membrane permeability but may limit aqueous solubility—a common trade-off in drug design .

Methodological Considerations in Comparative Studies

Similarity Metrics and Virtual Screening

As highlighted in , structural similarity assessments often rely on Tanimoto coefficients or pharmacophore mapping. For the target compound:

- Tanimoto Coefficient : ~0.75 when compared to GSK8175, indicating moderate similarity despite divergent functional groups .

- Pharmacophore Overlap : Shared benzofuran core and sulfonamide group align with kinase inhibitor pharmacophores, but steric differences may reduce overlap .

Analytical Techniques

- Crystallography : SHELX-based refinement () is critical for resolving sulfonamide conformations and hydrogen-bonding networks in analogues.

Biological Activity

Methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure suggests it may exhibit significant biological activity, particularly in the context of cancer treatment and other diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₃O₄S

Research indicates that compounds similar to this compound may act through the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that targeting NEK family kinases can significantly affect cancer cell survival rates and growth .

Anticancer Properties

-

In Vitro Studies :

- The compound has been tested against various cancer cell lines. For example, in a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cells, it demonstrated significant inhibitory effects with a GI50 value comparable to standard chemotherapeutics .

- The growth inhibition was attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes typical of programmed cell death.

- Molecular Docking Studies :

Other Biological Activities

The compound may also exhibit anti-inflammatory properties. Similar benzofuran derivatives have been shown to inhibit nitric oxide production in macrophages, suggesting a potential role in modulating inflammatory responses .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 3.18 | Induction of apoptosis |

| Anticancer | HeLa | 8.12 | Inhibition of NEK family kinases |

| Anti-inflammatory | RAW264.7 | Not Specified | Inhibition of NO production |

Case Studies

- Study on MCF-7 Cells : A detailed investigation into the cytotoxic effects of this compound revealed that treatment led to a dose-dependent decrease in cell viability. The study utilized both MTT assays and flow cytometry to confirm apoptotic pathways were activated following treatment.

- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor size in xenograft models compared to control groups. Further investigations are required to assess long-term effects and potential toxicity.

Q & A

Q. What are the optimal synthetic routes for methyl 5-(N-((2,4-dimethylphenyl)sulfonyl)-4-methylbenzamido)-2-methylbenzofuran-3-carboxylate?

Methodological Answer: The synthesis involves multi-step reactions:

Benzofuran Core Formation : Start with a substituted benzofuran precursor (e.g., 2-methylbenzofuran-3-carboxylate derivatives). A [3,3]-sigmatropic rearrangement or cyclization strategy is commonly employed to construct the benzofuran ring .

Sulfonylation : React the benzofuran intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., NaH/THF at 0–5°C) to introduce the sulfonamide group. Control stoichiometry to avoid over-sulfonylation .

Amidation : Couple the sulfonylated intermediate with 4-methylbenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. Key Considerations :

- Protect reactive sites (e.g., hydroxyl or amine groups) during sulfonylation/amidation.

- Optimize reaction time and temperature to minimize side products (e.g., hydrolysis of the methyl ester) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR :

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., sulfonamide vs. benzamide orientation) using single-crystal diffraction data. For example, C–H···O hydrogen bonds in the crystal lattice stabilize the trans-dimer configuration, as seen in related sulfonamide derivatives .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z).

Data Interpretation Tip : Cross-reference NMR shifts with structurally similar compounds (e.g., ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate ).

Advanced Research Questions

Q. How can regioselectivity challenges in the sulfonylation step be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- Steric Control : Use bulky solvents (e.g., THF) or low temperatures (0–5°C) to favor reaction at the less hindered amine site .

- Electronic Effects : Activate the target amine via deprotonation (e.g., NaH) to enhance nucleophilicity. For example, in ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate, selective sulfonylation at the morpholine-substituted position was achieved using NaH .

- Protecting Groups : Temporarily block competing reactive sites (e.g., hydroxyl groups with TBSCl) .

Case Study : In a related compound, N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide, regioselective sulfonylation was confirmed via X-ray data showing no competing interactions at the acetyl group .

Q. What analytical methods resolve contradictions in fluorescence data for benzofuran derivatives?

Methodological Answer: Fluorescence intensity discrepancies may arise from solvent polarity or substituent electronic effects:

Spectrofluorometric Calibration :

- Use a standard (e.g., quinine sulfate) to normalize instrument settings .

- Measure λex/λem in solvents of varying polarity (e.g., ethanol vs. DMSO) to assess solvatochromic effects.

Quantum Yield Calculation : Compare with known derivatives (e.g., 4-hydroxy-3-methoxybenzoic acid derivatives) to isolate substituent impacts .

TD-DFT Simulations : Model electronic transitions to predict fluorescence behavior. For example, electron-withdrawing groups (e.g., sulfonyl) reduce emission intensity by stabilizing non-radiative decay pathways .

Example : In N-(4-aminophenyl)-5-methylfuran-3-carboxamide, fluorescence quenching was linked to amine protonation in acidic media .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

Methodological Answer: Focus on modifying key substituents:

- Variable Groups : Synthesize analogs with:

- Alternative sulfonamide groups (e.g., 4-chlorophenyl vs. 2,4-dimethylphenyl) .

- Methyl ester replacements (e.g., ethyl or tert-butyl esters) to assess hydrolytic stability .

- Biological Assays :

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., sulfonamide-binding enzymes) .

SAR Insight : In N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide, methoxy groups enhanced solubility without compromising activity .

Q. What strategies mitigate side reactions during benzofuran ring formation?

Methodological Answer: Control reaction conditions to suppress byproducts:

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization while minimizing polymerization .

- Temperature Gradients : Start at low temperatures (e.g., 0°C) to favor kinetic control, then gradually increase to 60°C for completion .

- Additive Screening : Include radical inhibitors (e.g., BHT) to prevent oxidative coupling byproducts .

Case Study : In the synthesis of 5-cyclopentyl-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran, side products were reduced by 40% using ZnCl2 as a catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.